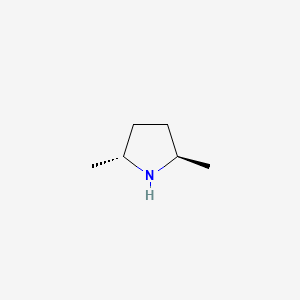

(2R,5R)-2,5-dimethylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,5R)-2,5-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFPAXSQXIPNF-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348946 | |

| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39713-72-9, 62617-70-3 | |

| Record name | 2,5-Dimethylpyrrolidine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylpyrrolidine, (2R,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062617703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62617-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRROLIDINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9252709XHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIMETHYLPYRROLIDINE, (2R,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5354Q1C1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2R,5R)-2,5-dimethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-2,5-dimethylpyrrolidine, a chiral cyclic secondary amine, is a molecule of significant interest in synthetic organic chemistry and drug development.[1] Its rigid, C2-symmetric scaffold makes it a valuable chiral auxiliary and a key building block in the synthesis of complex molecules with defined stereochemistry. A thorough understanding of its physical properties is paramount for its effective application, from reaction design and optimization to purification and formulation. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental data where available, computational predictions, and detailed analytical methodologies.

Molecular Structure and Core Properties

This compound belongs to the trans-isomer group of 2,5-dimethylpyrrolidines. The "R" configuration at both chiral centers (C2 and C5) dictates a specific three-dimensional arrangement of the methyl groups relative to the pyrrolidine ring.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | PubChem[2] |

| Molecular Weight | 99.17 g/mol | PubChem[2] |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 105-106 °C (for trans-isomer mixture) | Sigma-Aldrich |

| Density | 0.81 g/mL at 25 °C (for trans-isomer mixture) | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.4299 (for trans-isomer mixture) | Sigma-Aldrich |

| Optical Rotation | Levorotatory [(-)-isomer] | PubChem[2] |

| XLogP3 | 1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the absolute configuration at the two stereogenic centers, C2 and C5. The trans-arrangement of the two methyl groups minimizes steric hindrance, making it the thermodynamically more stable isomer compared to the cis-counterpart.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twisted conformations. For this compound, the puckering of the ring is influenced by the steric demands of the equatorial methyl groups, which favor conformations that minimize eclipsing interactions. This conformational preference can significantly impact its reactivity and its role as a chiral ligand or auxiliary.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

As a secondary amine, the FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands.

-

N-H Stretch: A single, weak to medium intensity band is anticipated in the region of 3350-3310 cm⁻¹. The absence of a second band in this region distinguishes it from a primary amine.

-

C-H Stretch: Strong bands will appear in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

N-H Bend: The N-H bending vibration for secondary amines is often weak or absent, but may appear in the 1650-1550 cm⁻¹ region.

-

C-N Stretch: A medium to weak band corresponding to the C-N stretching vibration is expected in the 1250–1020 cm⁻¹ range for aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of this compound.

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of each hydrogen atom. Due to the C2 symmetry of the molecule, the two methyl groups are chemically equivalent, as are the two methine protons at C2 and C5, and the corresponding methylene protons at C3 and C4. This results in a simplified spectrum. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the ring conformation.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methylene, and methine carbons. The symmetry of the molecule will again lead to a reduced number of signals compared to an asymmetric analogue. The chemical shifts of the carbons adjacent to the nitrogen (C2 and C5) will be downfield due to the deshielding effect of the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak for this compound is expected at an m/z of 99.

-

Fragmentation: Cyclic amines typically show a prominent molecular ion peak. The primary fragmentation pathway involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, α-cleavage would lead to the loss of a methyl radical, resulting in a significant fragment at m/z 84.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties requires standardized and carefully executed experimental procedures.

Boiling Point Determination (Micro-method)

This method is suitable for small sample volumes.

Caption: Workflow for micro-boiling point determination.

Step-by-Step Methodology:

-

Place a small amount of this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing a suitable heat-transfer fluid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe for a continuous stream of bubbles emerging from the tip of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Density Determination

The density of a liquid can be accurately determined using a pycnometer.

Caption: Workflow for density determination using a pycnometer.

Step-by-Step Methodology:

-

Carefully clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped, and thermostat to a constant temperature (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

An Abbe refractometer is commonly used for the precise measurement of the refractive index.

Step-by-Step Methodology:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of this compound to the prism surface.

-

Close the prisms and allow the sample to equilibrate to the desired temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index directly from the instrument's scale.

Solubility and Miscibility

Based on its chemical structure, this compound, as a small aliphatic amine, is expected to be miscible with water and a wide range of organic solvents. The presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding with protic solvents. Its hydrocarbon backbone contributes to its solubility in nonpolar organic solvents. It is anticipated to be soluble in alcohols, ethers, chlorinated solvents, and aromatic hydrocarbons.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It is also corrosive and can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. 2,5-Dimethylpyrrolidine, (2R,5R)-. [Link]

-

PubChem. 2,5-Dimethylpyrrolidine. [Link]

-

GSRs. 2,5-DIMETHYLPYRROLIDINE, (2R,5R)-. [Link]

Sources

An In-depth Technical Guide to (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine (CAS No. 62617-70-3)

Introduction

(2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine is a C₂-symmetric chiral amine that has emerged as a cornerstone in the field of asymmetric synthesis. Its rigid, well-defined stereochemical structure makes it an invaluable tool for researchers and drug development professionals seeking to control the stereochemical outcome of chemical reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the mechanistic principles that underpin its efficacy as a chiral auxiliary.

Chemical and Physical Properties

(2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine is a colorless liquid with the molecular formula C₆H₁₃N and a molecular weight of approximately 99.17 g/mol .[1][2][3] Its C₂ symmetry is a key feature, providing a defined chiral environment for asymmetric transformations.[1]

Table 1: Physicochemical Properties of (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine

| Property | Value | Reference |

| CAS Number | 62617-70-3 | [1][3] |

| Molecular Formula | C₆H₁₃N | [1][3][4] |

| Molecular Weight | 99.17 g/mol | [1][3][4] |

| Boiling Point | 105-106 °C | [2] |

| Density | 0.852 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.431 | [5] |

| Optical Activity | [α]20/D -19.0±1.5°, c = 2% in methylene chloride | [5] |

| Flash Point | 7 °C | [5] |

| Purity | ≥97% | [1] |

Synthesis of (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine

The enantiomerically pure trans-2,5-disubstituted pyrrolidine framework is a common structural motif in numerous natural products and pharmaceutical agents. Consequently, several synthetic strategies have been developed to access (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine.

One notable approach involves the asymmetric synthesis from readily available chiral starting materials, such as amino acids. For instance, D-alanine can serve as a starting point for the synthesis.[6] Another strategy employs a short reaction sequence starting from a mixture of isomers of 2,5-hexanediol, utilizing (S)-α-methylbenzylamine as a chiral auxiliary to achieve high enantiomeric excess.[7][8]

A general synthetic workflow can be visualized as follows:

Caption: Generalized synthetic pathways to (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine.

More specific methods, such as intramolecular amidomercuration, have also been reported for the synthesis of the trans-2,5-dimethylpyrrolidine scaffold.[9]

Applications in Asymmetric Synthesis: A Chiral Auxiliary

The primary application of (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[10] After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. The C₂-symmetry of (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine is particularly advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher stereoselectivity.

Mechanism of Stereochemical Control

The pyrrolidine nitrogen is typically acylated with a prochiral substrate. The resulting amide exists in a conformation where one of the faces of the enolate, formed upon deprotonation, is sterically shielded by one of the methyl groups of the pyrrolidine ring. This steric hindrance directs the approach of an electrophile to the less hindered face, resulting in a highly diastereoselective transformation.

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. (2R,5R)-(-)-TRANS-2,5-DIMETHYLPYRROLIDINE manufacturers and suppliers in india [chemicalbook.com]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of trans-2,5-dimethylpyrrolidine by intramolecular amidomercuration | Semantic Scholar [semanticscholar.org]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (2R,5R)-2,5-Dimethylpyrrolidine: Structure, Stereochemistry, and Applications in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R,5R)-2,5-Dimethylpyrrolidine is a foundational chiral building block in modern organic chemistry, particularly in the field of asymmetric synthesis. Its significance is derived from its rigid, C2-symmetric structure, which provides a powerful tool for controlling the stereochemical outcome of chemical reactions. This guide offers a comprehensive examination of its molecular structure, stereochemistry, enantioselective synthesis, and its pivotal role as a precursor to widely used chiral auxiliaries like SAMP and RAMP. By delving into the mechanistic principles that govern its application and providing detailed experimental protocols, this document aims to equip researchers and drug development professionals with the technical knowledge required to effectively leverage this versatile molecule in the synthesis of complex, enantiomerically pure compounds.

The Strategic Importance of Chiral Pyrrolidines in Asymmetric Synthesis

The biological activity of a vast majority of pharmaceutical agents is intrinsically linked to their three-dimensional structure, or stereochemistry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[1] This reality necessitates the development of synthetic methods that can produce single enantiomers with high fidelity, a field known as asymmetric synthesis.

Within this field, two powerful strategies involve the use of chiral auxiliaries and C2-symmetric chiral ligands .

-

Chiral Auxiliaries: These are chiral molecules that are temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction.[1][2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This approach provides a reliable and practical method for creating chiral molecules.

-

C2-Symmetric Ligands: C2 symmetry refers to molecules that have a twofold rotational axis of symmetry. When used as ligands in metal-catalyzed reactions, C2-symmetric structures are highly valued because they significantly reduce the number of possible diastereomeric transition states.[3][4] This simplification of the reaction landscape often leads to substantially higher levels of enantioselectivity compared to asymmetric ligands.[4][5]

This compound is a quintessential example of a molecule that embodies the principles of C2 symmetry and serves as a cornerstone for the creation of highly effective chiral auxiliaries.

Molecular Structure and Stereochemistry

Structural Analysis and Isomerism

2,5-Dimethylpyrrolidine is a saturated five-membered nitrogen heterocycle with the molecular formula C₆H₁₃N.[6] The presence of two stereogenic centers at positions C2 and C5 gives rise to three possible stereoisomers: a pair of enantiomers (trans isomers) and an achiral meso compound (cis isomer).

-

Enantiomers: this compound and (2S,5S)-2,5-dimethylpyrrolidine. In these isomers, the two methyl groups are on opposite faces of the pyrrolidine ring, in a trans configuration. They are non-superimposable mirror images of each other.[7][8]

-

Meso Compound: (2R,5S)- or cis-2,5-dimethylpyrrolidine. In this isomer, the methyl groups are on the same face of the ring. It possesses an internal plane of symmetry and is therefore achiral and optically inactive.

This guide focuses on the (2R,5R)-enantiomer , which is a key building block in asymmetric catalysis.[9]

Caption: Stereoisomers of 2,5-Dimethylpyrrolidine.

The Principle of C₂ Symmetry

The (2R,5R) and (2S,5S) enantiomers possess a C₂ axis of symmetry, which passes through the nitrogen atom and the midpoint of the C3-C4 bond. Rotating the molecule 180° around this axis results in an identical, superimposable orientation. This symmetry is a critical feature in asymmetric catalysis.[3] By having two identical chiral environments, the ligand coordinates to a metal center in a way that creates a highly ordered and predictable chiral pocket.[4] This constrains the possible approaches of a substrate, effectively forcing the reaction to proceed through a specific, lower-energy transition state, which ultimately leads to the preferential formation of one product enantiomer.[5][10]

Physicochemical Properties

A summary of key properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₆H₁₃N | [6] |

| Molecular Weight | 99.17 g/mol | [6] |

| CAS Number | 62617-70-3 | [7] |

| SMILES | C[C@@H]1CCC | [7] |

| Appearance | Colorless liquid or solid | [11] |

Enantioselective Synthesis of this compound

The practical utility of a chiral molecule is contingent upon an efficient and scalable method for its enantioselective synthesis. An improved synthesis developed by Masamune and coworkers provides a robust route starting from the achiral precursor 2,5-hexanedione.[12][13]

Synthetic Strategy: The Masamune Approach

The core of this strategy involves an enzymatic reduction to set the initial stereochemistry, followed by a double inversion to achieve the desired (2R,5R) configuration. This method is highly effective because it leverages a highly enantioselective biological catalyst and classical stereocontrolled organic reactions.[14]

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is an adapted summary of the established literature procedure.[12][13][14]

Step 1: Asymmetric Reduction of 2,5-Hexanedione

-

Rationale: Baker's yeast contains oxidoreductase enzymes that selectively reduce the diketone to the (S,S)-diol with high enantiomeric excess (ee).[15] This step is crucial as it establishes the initial chirality of the synthesis.

-

Procedure:

-

Suspend baker's yeast in a sucrose/water solution and stir to activate.

-

Add 2,5-hexanedione to the yeast suspension.

-

Allow the mixture to ferment for several days at room temperature, monitoring the reaction by GC or TLC.

-

Filter the mixture through celite to remove yeast cells.

-

Saturate the filtrate with NaCl and perform a continuous extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts, concentrate under reduced pressure, and purify the resulting (+)-(2S,5S)-2,5-hexanediol by chromatography or distillation. A single recrystallization can further upgrade the enantiomeric purity to >98% ee.[15]

-

Step 2: Formation of the Dimesylate

-

Rationale: The hydroxyl groups of the diol are poor leaving groups. They must be converted into good leaving groups, such as mesylates, to facilitate the subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve the (2S,5S)-diol in dichloromethane (CH₂Cl₂) and add triethylamine (Et₃N).

-

Cool the solution to approximately -15 °C in an ice-salt bath.

-

Add methanesulfonyl chloride (MsCl) dropwise, maintaining the low temperature.

-

Stir for 1-2 hours, then quench the reaction with water.

-

Separate the organic layer, wash with dilute acid, bicarbonate solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude dimesylate, which is often used directly in the next step.

-

Step 3: Cyclization with Benzylamine

-

Rationale: This is the key stereochemistry-defining step. Benzylamine acts as a nucleophile, displacing both mesylate groups in a sequential double S_N2 reaction. Each S_N2 reaction proceeds with an inversion of configuration at the stereocenter. Therefore, the (2S,5S) configuration of the dimesylate is inverted to the (2R,5R) configuration of the pyrrolidine ring.

-

Procedure:

-

Add the crude dimesylate to a solution of excess benzylamine.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the mixture, dilute with water and ether, and basify with NaOH solution.

-

Extract the product into ether, dry the combined organic layers, and concentrate.

-

Purify the resulting N-benzyl-(2R,5R)-2,5-dimethylpyrrolidine by vacuum distillation.[12]

-

Step 4: Deprotection

-

Rationale: The benzyl group, used to facilitate the cyclization, must be removed to yield the final secondary amine. Catalytic hydrogenolysis is an efficient method for this transformation.

-

Procedure:

-

Dissolve the N-benzylpyrrolidine in an appropriate solvent like ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate to obtain the final product, this compound. It can be further purified by distillation.

-

Applications in Asymmetric Synthesis and Drug Development

The primary utility of this compound is not as a direct catalyst but as a chiral scaffold for more complex and highly effective chiral auxiliaries, most notably SAMP and RAMP.

The Foundation for SAMP/RAMP Auxiliaries

(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are premier chiral auxiliaries developed by Corey and Enders.[16][17] They are synthesized from the corresponding enantiomers of proline. However, the C2-symmetric pyrrolidine backbone of this compound provides the structural and stereochemical framework that inspired and informed the design of numerous other effective auxiliaries and ligands. The principles of steric shielding and conformational rigidity demonstrated by the 2,5-dimethylpyrrolidine system are central to the function of SAMP and RAMP.[18]

Mechanism of Stereocontrol: Asymmetric α-Alkylation of Ketones

The SAMP/RAMP hydrazone alkylation reaction is a classic method for the enantioselective synthesis of α-alkylated ketones.[16][19] The C2-symmetric pyrrolidine core is fundamental to its success.

-

Hydrazone Formation: A ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.[17]

-

Azaenolate Formation: The hydrazone is deprotonated at the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This forms a planar, resonance-stabilized lithium azaenolate.[18]

-

Stereodifferentiation: This is the critical step where the chiral auxiliary exerts control. The lithium cation chelates between the azaenolate nitrogen and the oxygen of the methoxymethyl side group. This locks the intermediate into a rigid, planar five-membered ring structure.[19] The bulky C2-symmetric pyrrolidine ring now effectively acts as a "chiral fence," blocking one face of the planar azaenolate.[3]

-

Alkylation and Cleavage: An electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of a new C-C bond with a specific, predictable stereochemistry.[18][20] Subsequent cleavage of the hydrazone, typically by ozonolysis or mild acid hydrolysis, releases the α-alkylated ketone with high enantiomeric purity and regenerates the auxiliary.[17]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. scispace.com [scispace.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethylpyrrolidine, (2S,5S)- | C6H13N | CID 6994099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE, HYDROCHLORIDE | 70144-18-2 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemtube3d.com [chemtube3d.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2R,5R)-2,5-dimethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Stereochemical Elucidation

In the landscape of modern pharmaceutical and chemical research, the precise determination of molecular structure, particularly stereochemistry, is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for providing detailed insights into the three-dimensional arrangement of atoms within a molecule. For chiral molecules such as (2R,5R)-2,5-dimethylpyrrolidine, a valuable building block and chiral auxiliary in asymmetric synthesis, NMR is indispensable for confirming stereochemical integrity and purity. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its application in research and development.

The C₂-symmetrical nature of trans-2,5-disubstituted pyrrolidines makes them highly effective in inducing chirality in chemical transformations. The precise spatial orientation of the two methyl groups in the (2R,5R) configuration dictates its stereochemical influence, and NMR spectroscopy is the primary tool for verifying this specific arrangement.

Molecular Structure and Stereochemistry

This compound possesses a five-membered heterocyclic ring with two stereocenters at the C2 and C5 positions. The (2R,5R) designation indicates that both methyl groups are in a trans configuration relative to the plane of the pyrrolidine ring. This specific stereoisomer is crucial for its function as a chiral auxiliary, where it imparts a specific stereochemical outcome in a reaction.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound, while seemingly simple, provides a wealth of information about its structure and stereochemistry. Due to the C₂ symmetry of the molecule, the number of distinct proton signals is reduced, simplifying the spectrum. A representative spectrum is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | Multiplet | 2H | H2, H5 |

| ~1.5 - 1.7 | Multiplet | 2H | H3, H4 (axial) |

| ~1.3 - 1.5 | Multiplet | 2H | H3, H4 (equatorial) |

| ~1.1 - 1.2 | Doublet | 6H | -CH₃ (at C2, C5) |

| ~1.0 | Broad Singlet | 1H | N-H |

Interpretation of the ¹H NMR Spectrum:

-

Methine Protons (H2, H5): The two methine protons at the stereocenters (C2 and C5) are chemically and magnetically equivalent due to the C₂ symmetry. They appear as a multiplet in the downfield region (~3.0 - 3.2 ppm) due to the deshielding effect of the adjacent nitrogen atom. The multiplicity arises from coupling to the neighboring methylene protons (H3 and H4) and the methyl protons.

-

Methylene Protons (H3, H4): The four methylene protons on C3 and C4 are diastereotopic. The two protons on each carbon are not equivalent, leading to complex splitting patterns. They typically appear as two separate multiplets in the upfield region. The axial protons are generally found at a slightly different chemical shift than the equatorial protons.

-

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups give rise to a single doublet in the upfield region (~1.1 - 1.2 ppm). The splitting into a doublet is due to coupling with the adjacent methine proton (H2 and H5).

-

Amine Proton (N-H): The amine proton typically appears as a broad singlet. Its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding and exchange. In some cases, this signal may be very broad or not observed at all.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides a clear and concise confirmation of the carbon framework of the molecule. Due to the C₂ symmetry, only three distinct carbon signals are expected.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~58 - 60 | C2, C5 |

| ~34 - 36 | C3, C4 |

| ~21 - 23 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Methine Carbons (C2, C5): The two equivalent methine carbons attached to the nitrogen appear as a single signal in the most downfield region of the aliphatic part of the spectrum (~58 - 60 ppm) due to the deshielding effect of the nitrogen atom.

-

Methylene Carbons (C3, C4): The two equivalent methylene carbons appear as a single signal in the upfield region (~34 - 36 ppm).

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons give rise to a single signal in the most upfield region of the spectrum (~21 - 23 ppm).

Experimental Protocol for NMR Analysis

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a field-proven protocol for the preparation and analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃ with 0.03% v/v TMS).

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

¹H NMR:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard pulse sequence (e.g., zg30).

-

Typical acquisition parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical acquisition parameters include a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds to ensure quantitative relaxation of all carbon nuclei.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard TMS (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Visualization of Key Concepts

Molecular Structure of this compound

A 2D representation of the this compound structure.

NMR Experimental Workflow

A schematic of the general workflow for NMR sample preparation and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are powerful tools for its unambiguous identification and stereochemical verification. The inherent C₂ symmetry of the molecule simplifies the spectra, with three distinct signals in the ¹³C NMR and a predictable pattern in the ¹H NMR. A thorough understanding of these spectra, coupled with a robust experimental protocol, is essential for any researcher utilizing this important chiral building block in their synthetic endeavors. This guide provides the foundational knowledge and practical insights necessary for the confident application of NMR spectroscopy in the characterization of this compound.

References

-

PubChem National Center for Biotechnology Information. this compound. [Link]

-

SpectraBase. (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE. [Link]

-

Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

-

Enders, D., & Klatt, M. (2015). Asymmetric Synthesis of Pyrrolidines. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-46). Springer, Berlin, Heidelberg. [Link]

An In-Depth Technical Guide to the Safe Handling and Use of (2R,5R)-2,5-dimethylpyrrolidine

This guide provides comprehensive safety and handling protocols for (2R,5R)-2,5-dimethylpyrrolidine, a chiral amine widely utilized as a chiral auxiliary and building block in asymmetric synthesis within research and drug development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Foundational Understanding: The Inherent Risks of this compound

This compound is a valuable synthetic tool, but its chemical properties necessitate a thorough understanding of its associated hazards. This compound is a highly flammable, corrosive, and toxic substance that demands rigorous safety protocols.[1] The primary hazards are systematically classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), providing a universal framework for understanding its risks.[1][2]

GHS Hazard Profile

A comprehensive review of safety data sheets (SDS) reveals a consistent hazard profile for this compound and its isomers.[1][2][3]

Table 1: GHS Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Data synthesized from multiple sources.[1][2][4]

These classifications underscore the multi-faceted risk profile of the compound, requiring a holistic approach to safety that addresses flammability, corrosivity, and toxicity.

The Hierarchy of Controls: A Proactive Approach to Exposure Mitigation

To effectively manage the risks associated with this compound, a systematic "Hierarchy of Controls" must be implemented. This approach prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: Hierarchy of Controls for Hazard Mitigation.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard. For this compound, these are non-negotiable.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[5] This is crucial to control the highly flammable vapors and to prevent inhalation of the corrosive and irritating substance.[2][6] The fume hood's airflow protects the user from respiratory exposure.[5]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7] Explosion-proof ventilation equipment is recommended due to the compound's high flammability.[7][8]

-

Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located near the workstation where the chemical is handled.[7][8] This allows for immediate decontamination in the event of accidental contact.

Administrative Controls: Standardizing Safe Practices

Administrative controls involve establishing safe work practices and procedures.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling and use of this compound must be written and readily available to all personnel. These SOPs should cover all aspects from receipt of the chemical to its final disposal.

-

Training: All researchers and laboratory personnel must receive documented training on the specific hazards of this compound and the procedures outlined in the SOPs before they are permitted to handle the substance.

-

Restricted Access: Areas where this compound is stored or used should be clearly marked with appropriate hazard signage, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls have been implemented. The selection of appropriate PPE is critical for preventing direct contact.[9]

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale and Specifications |

| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[7] A face shield worn over goggles is required when there is a significant risk of splashing.[7][10] |

| Skin/Body | Flame-Resistant Lab Coat & Protective Clothing | A flame-resistant lab coat should be worn and fully buttoned. Long pants and closed-toe shoes are mandatory to cover all exposed skin.[11] |

| Hands | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[7] Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always check the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[5] |

| Respiratory | Respirator (if necessary) | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be required if engineering controls are not sufficient to maintain exposure below acceptable limits.[7][8] Respirator use must be part of a formal respiratory protection program. |

Always inspect PPE for damage before each use and replace as needed.[12] Do not wear contaminated gloves outside of the immediate work area to prevent cross-contamination.[10]

Step-by-Step Protocols for Safe Handling and Storage

Handling Procedures

-

Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is correctly worn.[13]

-

Transfers: Use only non-sparking tools and equipment when handling this compound.[6][9] Ground and bond containers when transferring material to prevent static discharge, which can ignite the flammable vapors.[7][14]

-

Spill Prevention: When moving the chemical, use a secondary container to mitigate the risk of spills.

-

Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[12][15] Do not eat, drink, or apply cosmetics in the laboratory.[12][13]

Storage Requirements

Proper storage is critical to prevent accidents and maintain the chemical's integrity.

-

Location: Store in a designated flammables storage cabinet.[7] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[7][9][16]

-

Container: Keep the container tightly closed when not in use.[7][8]

-

Incompatibilities: Store this compound away from incompatible materials, particularly strong oxidizing agents and strong acids, with which it can react violently.[6][8]

Emergency Response: Preparedness and Action

In the event of an emergency, a swift and correct response is crucial.

Caption: Emergency Response Decision Flowchart.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[6]

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Action |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][15] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[7][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][15] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[6][8]

-

Hazards: The compound is highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[6][8] Containers may explode when heated.[6][8] Hazardous combustion products include nitrogen oxides (NOx) and carbon oxides (CO, CO2).[6]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[6][17]

Accidental Release Measures

-

Small Spills: Evacuate the area and remove all sources of ignition.[9][16] Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry lime.[7][9] Place the absorbed material into a sealed, labeled container for proper disposal.

-

Large Spills: Evacuate the area immediately and contact emergency services.

Conclusion: A Culture of Safety

The safe use of this compound in a research and drug development setting is contingent upon a robust safety culture. This involves not only understanding the chemical's inherent hazards but also consistently applying the principles of the hierarchy of controls, adhering to established protocols, and being prepared for emergencies. By integrating these practices into daily laboratory operations, we can harness the synthetic utility of this compound while ensuring the well-being of all personnel.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. (2R,5R)-2,5-Diphenylpyrrolidine Safety Data Sheet. [Link]

-

PubChem. 2,5-Dimethylpyrrolidine. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]

-

Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Pyrrolidine. [Link]

-

Carl ROTH. 2-Pyrrolidone - Safety Data Sheet. [Link]

-

Purdue University Physics Department. Fire Fighting Measures. [Link]

-

PubChem. (2R,5R)-1-ethynyl-2,5-dimethylpyrrolidine. National Center for Biotechnology Information. [Link]

-

University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

-

Global Substance Registration System. 2,5-DIMETHYLPYRROLIDINE, (2R,5R)-. [Link]

-

California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. [Link]

-

Lab Manager. Lab Safety Rules and Guidelines. [Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

PubChem. 2,5-Dimethylpyrrolidine, (2S,5S)-. National Center for Biotechnology Information. [Link]

Sources

- 1. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethylpyrrolidine | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. aksci.com [aksci.com]

- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. csub.edu [csub.edu]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 14. lobachemie.com [lobachemie.com]

- 15. aksci.com [aksci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. physics.purdue.edu [physics.purdue.edu]

A Technical Guide to Sourcing and Application of (2R,5R)-2,5-Dimethylpyrrolidine Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Integrity in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a mere structural nuance but a critical determinant of its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different physiological effects. It is within this context that chiral building blocks, such as (2R,5R)-2,5-dimethylpyrrolidine hydrochloride, have become indispensable tools for the medicinal chemist and process development scientist. This C2-symmetric diamine serves as a powerful chiral auxiliary, enabling the stereoselective synthesis of complex molecular architectures, thereby ensuring the production of single-enantiomer active pharmaceutical ingredients (APIs).

This in-depth technical guide provides a comprehensive overview of this compound hydrochloride for researchers, scientists, and drug development professionals. We will delve into the landscape of commercial suppliers, critical quality control parameters, and the practical application of this versatile chiral reagent, empowering you to make informed decisions in your procurement and research endeavors.

I. The Commercial Landscape: Sourcing High-Purity this compound Hydrochloride

The selection of a reliable supplier for a critical raw material like this compound hydrochloride is a foundational step in any research or development program. The quality and consistency of this starting material directly impact the stereochemical outcome and purity of subsequent synthetic intermediates and the final API. Below is a comparative overview of several prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Purity Specification | Available Documentation |

| AChemBlock | This compound hydrochloride 97% | 70144-18-2 | 97% | HNMR, HPLC, CoA available[1] |

| Santa Cruz Biotechnology (SCBT) | (−)-(2R,5R)-2,5-Dimethylpyrrolidine, Hydrochloride, 90% (contains meso-isomer) | 70144-18-2 | 90% (contains meso-isomer) | Certificate of Analysis (lot specific)[2] |

| BLDpharm | This compound hydrochloride | 70144-18-2 | Not specified | - |

| Biosynth | This compound HCl ee | 70144-18-2 | Not specified | - |

| ChemicalBook | (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE, HYDROCHLORIDE | 70144-18-2 | Not specified | - |

Expert Insight: When evaluating suppliers, it is imperative to look beyond the listed purity. The presence of the meso-isomer, (2R,5S)-2,5-dimethylpyrrolidine, is a critical impurity that can compromise the enantioselectivity of your reactions. Always request a lot-specific Certificate of Analysis (CoA) to verify the enantiomeric excess (e.e.) and the diastereomeric purity. Reputable suppliers will readily provide this documentation.

II. Quality Control and In-House Verification: A Self-Validating System

Upon receipt of this compound hydrochloride, it is best practice to perform in-house quality control to verify the supplier's specifications. This not only ensures the integrity of your starting material but also provides a baseline for troubleshooting any unexpected reaction outcomes.

A. Core Quality Parameters

A comprehensive quality assessment of this compound hydrochloride should include the following:

-

Identity: Confirmation of the chemical structure.

-

Purity (Assay): Quantification of the desired compound.

-

Enantiomeric Purity (e.e.): Determination of the excess of the desired (2R,5R)-enantiomer over its (2S,5S)-counterpart.

-

Diastereomeric Purity: Quantification of the meso-isomer impurity.

-

Residual Solvents: Identification and quantification of any remaining solvents from the manufacturing process.

-

Water Content: Determination of the moisture content.

B. Analytical Methodologies: Ensuring Chiral Fidelity

The determination of enantiomeric excess is the most critical analytical challenge for this compound. Due to the lack of a strong chromophore, direct analysis by chiral HPLC with UV detection is often difficult. A common and robust approach involves pre-column derivatization to introduce a UV-active moiety, followed by separation on a chiral stationary phase.

This protocol provides a detailed methodology for the determination of the enantiomeric purity of this compound hydrochloride.

1. Derivatization Agent Selection:

-

Rationale: To enable sensitive UV detection and create diastereomeric derivatives that can be separated on a chiral column, a chiral derivatizing agent is not strictly necessary if a chiral column is used. A common achiral derivatizing agent that reacts with amines and possesses a strong chromophore is 3,5-dinitrobenzoyl chloride.

2. Derivatization Procedure:

-

Accurately weigh approximately 10 mg of this compound hydrochloride into a clean, dry vial.

-

Add 1 mL of a suitable aprotic solvent (e.g., dichloromethane) and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

In a separate vial, prepare a solution of 1.2 equivalents of 3,5-dinitrobenzoyl chloride in 1 mL of the same aprotic solvent.

-

Slowly add the 3,5-dinitrobenzoyl chloride solution to the pyrrolidine solution with stirring at room temperature.

-

Allow the reaction to proceed for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with a small amount of methanol.

-

Wash the organic layer with dilute aqueous acid, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the derivatized product.

3. Chiral HPLC Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD-H or Chiralpak® AD-H is a good starting point.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized for baseline separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

4. Data Analysis:

-

Inject a derivatized racemic standard of 2,5-dimethylpyrrolidine to determine the retention times of the two enantiomers.

-

Inject the derivatized sample from the reaction.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the formula: ee (%) = [(Area(R,R) - Area(S,S)) / (Area(R,R) + Area(S,S))] * 100

III. Application in Asymmetric Synthesis: A Gateway to Chiral Molecules

This compound is widely employed as a chiral auxiliary in a variety of asymmetric transformations. Its C2-symmetric structure provides a well-defined chiral environment that effectively directs the stereochemical course of a reaction.

A. Asymmetric Alkylation of Ketones

One of the most common applications is in the asymmetric alkylation of ketones via the formation of a chiral enamine intermediate. The bulky dimethyl groups on the pyrrolidine ring effectively shield one face of the enamine, leading to the preferential approach of an electrophile from the less hindered face.

B. Role in the Synthesis of Kinase Inhibitors

While specific, proprietary synthetic routes are often not publicly disclosed, the structural motifs present in many kinase inhibitors suggest the utility of chiral building blocks like this compound. For instance, the synthesis of complex heterocyclic cores found in many kinase inhibitors often relies on stereoselective reactions where a chiral auxiliary can be instrumental in establishing the desired stereochemistry. The pyrrolidine moiety itself can also be incorporated into the final API structure.

IV. Conclusion: A Critical Reagent for Stereoselective Synthesis

This compound hydrochloride is a cornerstone chiral building block for the modern synthetic chemist. Its successful application hinges on the careful selection of a high-quality commercial source and the implementation of rigorous in-house quality control measures. By understanding the critical quality attributes and employing robust analytical methodologies, researchers and drug development professionals can confidently utilize this versatile reagent to construct complex, enantiomerically pure molecules, thereby advancing the frontiers of medicine and chemical science.

V. References

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

Sources

solubility of (2R,5R)-2,5-dimethylpyrrolidine in organic solvents

An In-depth Technical Guide to the Solubility of (2R,5R)-2,5-dimethylpyrrolidine in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound is a chiral cyclic amine that serves as a critical building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and chiral catalysts. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification processes, and developing stable formulations. This technical guide provides a comprehensive overview of the predicted solubility behavior of this compound based on its physicochemical properties and the general principles of amine solubility. Recognizing the scarcity of publicly available quantitative data, this document offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: The Significance of this compound and Its Solubility

The pyrrolidine ring is a ubiquitous scaffold in numerous natural products and synthetic drugs.[1] The specific stereoisomer, this compound, offers a rigid, chiral framework that is highly valued in asymmetric synthesis. Its applications range from its role as a chiral auxiliary to its incorporation as a core structural element in active pharmaceutical ingredients (APIs). The success of these applications is intrinsically linked to its behavior in solution, making solubility a critical parameter.

Understanding the solubility of this compound allows for:

-

Informed Solvent Selection: Choosing the appropriate solvent system is crucial for maximizing reaction yields, controlling reaction pathways, and ensuring the homogeneity of reaction mixtures.

-

Efficient Purification: Knowledge of solubility is essential for developing effective crystallization, extraction, and chromatographic purification methods.

-

Stable Formulation Development: For applications in drug development, understanding solubility in various pharmaceutically acceptable solvents is a prerequisite for creating stable and bioavailable formulations.

This guide addresses the current gap in specific solubility data for this compound by providing a predictive framework based on its molecular structure and detailed protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" provides a foundational basis for predicting solubility.[2] The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | [3] |

| Molecular Weight | 99.17 g/mol | [3][4] |

| Appearance | Liquid (at standard conditions) | |

| Boiling Point | 105-106 °C | |

| Density | 0.81 g/mL at 25 °C | |

| XLogP3 | 1.2 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

(Note: Some properties are for the mixture of cis and trans isomers, but provide a close approximation for the specific enantiomer.)

Based on its structure as a secondary aliphatic amine, the following solubility behavior can be predicted:

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): this compound is expected to be highly soluble, likely miscible, in these solvents. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor, facilitating strong interactions with protic solvents.[5]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, THF): Good solubility is anticipated in these solvents. While the solvent does not donate hydrogen bonds, the amine can still act as a hydrogen bond donor, and dipole-dipole interactions between the polar C-N bond and the polar solvent molecules will promote dissolution.

-

Nonpolar Solvents (e.g., hexanes, toluene): Moderate to good solubility is expected. The two methyl groups and the hydrocarbon backbone of the pyrrolidine ring contribute to a significant nonpolar character, allowing for favorable van der Waals interactions with nonpolar solvents. The parent compound, pyrrolidine, is miscible with most organic solvents.[1][6]

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): High solubility is predicted. These solvents are effective at dissolving a wide range of organic compounds, including amines.[7]

Experimental Determination of Solubility

Given the lack of specific published data, experimental determination is crucial. The following protocols are standard methodologies for assessing solubility.

Protocol for Qualitative Miscibility/Solubility Assessment

This protocol provides a rapid assessment of whether the compound is miscible, soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

-

This compound (high purity)

-

Test solvents (analytical grade)

-

Small glass vials (e.g., 4 mL) with caps

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Preparation: Into a clear glass vial, add approximately 1 mL of the test solvent.

-

Addition of Solute: Add 0.1 mL of this compound to the solvent. This corresponds to a significant concentration.

-

Mixing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the mixture.

-

Miscible/Soluble: A single, clear, homogeneous phase is observed.

-

Partially Soluble: The solution appears cloudy, or a second liquid phase (undissolved amine) is visible.

-

Insoluble: Two distinct liquid layers are clearly visible, or the added amine remains as a separate phase with no apparent mixing.

-

-

Equilibration (Optional): For borderline cases, allow the vial to stand at a controlled temperature for several hours to observe any changes.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) with a suitable column and detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add a measured volume of the solvent (e.g., 5 mL) to several vials.

-

Add an excess amount of this compound to each vial. The presence of a visible undissolved phase of the amine is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the shaker and allow the vials to remain undisturbed at the set temperature for at least 2 hours to allow the excess amine to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the analytical method.

-

Analyze the diluted sample using a pre-validated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration of the amine in the saturated solution, accounting for the dilution factor.

-

The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

The workflow for this quantitative determination is illustrated in the diagram below.

Caption: Workflow for quantitative solubility determination.

Data Presentation

For systematic comparison and record-keeping, the experimentally determined solubility data should be organized in a clear format.

Table 2: Template for Recording Solubility Data of this compound

| Solvent Class | Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Polar Protic | Methanol | 25 | ||

| Ethanol | 25 | |||

| Polar Aprotic | Acetone | 25 | ||

| Ethyl Acetate | 25 | |||

| Acetonitrile | 25 | |||

| Nonpolar | Toluene | 25 | ||

| Heptane | 25 | |||

| Chlorinated | Dichloromethane | 25 |

Conclusion

References

-

PubChem. (2R,5R)-1-ethynyl-2,5-dimethylpyrrolidine | C8H13N. National Center for Biotechnology Information. [Link]

-

PubChem. Pyrrolidine | C4H9N. National Center for Biotechnology Information. [Link]

-

PubChem. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N. National Center for Biotechnology Information. [Link]

-

PubChem. 2,5-Dimethylpyrrolidine | C6H13N. National Center for Biotechnology Information. [Link]

- Góral, M., Shaw, D. G., & Mączyński, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

-

Wikipedia. Pyrrolidine. Wikimedia Foundation. [Link]

-

A-Level Chemistry. Structure and Properties of Amines. A-Level Chemistry. [Link]

-

University of Rochester. Amine Unknowns. University of Rochester. [Link]

-

BYJU'S. Physical Properties of Amines. BYJU'S. [Link]

-

Quora. Are amines soluble in organic solvents?. Quora. [Link]

- Unknown. Amines and Heterocycles. Unknown Source.

- Zhang, C., Wang, J., Liu, C., & Wang, J. (2019). Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K.

-

Solubility of Things. Amines: Structure, Properties, and Reactions. Solubility of Things. [Link]

-

Chemistry LibreTexts. 23.1: Properties of amines. Chemistry LibreTexts. [Link]

- Kumar, P., Kumar, A., Kumar, V., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.

-

Kumar, P., Kumar, A., Kumar, V., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

-

Onyx Scientific. Chiral Resolution Screening. Onyx Scientific. [Link]

- Incerti, M., & Pala, D. (2018). On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. Journal of Virology.

- MacLeod, M. J. (2018).

- Hu, Y., et al. (2021).

-

Global Substance Registration System. 2,5-DIMETHYLPYRROLIDINE, (2S,5S)-. U.S. Food and Drug Administration. [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethylpyrrolidine | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis Landscape: A Technical Guide to (2R,5R)-2,5-dimethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(2R,5R)-2,5-dimethylpyrrolidine, a chiral cyclic amine, is a valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures with defined stereochemistry. Its C2-symmetry and steric properties make it an effective chiral auxiliary and ligand in asymmetric catalysis, a cornerstone of pharmaceutical development. This guide provides an in-depth overview of the material's safety data, handling protocols rooted in scientific principles, and a practical experimental workflow for its application.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step toward its safe and effective use.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 62617-70-3 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 99.17 g/mol | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Flash Point | Not applicable (for the specific isomer, but the mixture is a flammable liquid) | --INVALID-LINK-- |

GHS Hazard Profile and Mechanistic Insights

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, primarily due to its flammability, corrosivity, and potential for acute toxicity.[1] A nuanced understanding of these hazards is critical for mitigating risks in a laboratory setting.

GHS Classifications:

-

Flammable Liquids (Category 2): H225 - Highly flammable liquid and vapor.[1] The volatility and low flash point of similar amines mean that vapors can readily form explosive mixtures with air. Ignition sources must be rigorously excluded from the handling area.

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1] While specific toxicological data for this isomer is limited, related cyclic amines can cause irritation and damage to the gastrointestinal tract.

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1] As a primary amine, this compound is alkaline and can cause rapid tissue damage upon contact through saponification of fats and denaturation of proteins. The corrosive nature necessitates the use of robust personal protective equipment.

-

Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[1] The eyes are particularly vulnerable to alkaline corrosive substances, with potential for irreversible damage.

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[2][3] Inhalation of vapors can irritate the mucous membranes of the respiratory tract.

References

Methodological & Application